molecular formula C19H16N4O B14220423 3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine

3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine

Katalognummer: B14220423
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: QPQUNPUHWRWFBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound that belongs to the pyrazolo[3,4-c]pyridazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy and methylphenyl groups in the structure enhances its chemical properties and potential for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate hydrazine derivatives with suitable diketones or aldehydes. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process. For example, the reaction between 2-methoxyphenylhydrazine and 4-methylbenzaldehyde in the presence of an acid catalyst can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-Methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-Methoxyphenyl)-5-phenyl-2H-pyrazolo[3,4-c]pyridazine
  • 3-(2-Methoxyphenyl)-5-(4-chlorophenyl)-2H-pyrazolo[3,4-c]pyridazine
  • 3-(2-Methoxyphenyl)-5-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine

Uniqueness

3-(2-Methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine is unique due to the presence of both methoxy and methylphenyl groups, which can enhance its chemical stability and biological activity

Eigenschaften

Molekularformel

C19H16N4O

Molekulargewicht

316.4 g/mol

IUPAC-Name

3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine

InChI

InChI=1S/C19H16N4O/c1-12-7-9-13(10-8-12)16-11-15-18(21-23-19(15)22-20-16)14-5-3-4-6-17(14)24-2/h3-11H,1-2H3,(H,21,22,23)

InChI-Schlüssel

QPQUNPUHWRWFBM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CC3=C(NN=C3N=N2)C4=CC=CC=C4OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.